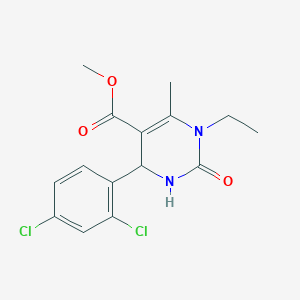![molecular formula C14H24Cl2N2O B4163844 N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163844.png)
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Übersicht
Beschreibung
N’-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to an ethylenediamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-3,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-3,6-dimethylphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of N’-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog without the phenoxy group.
2-Chloro-3,6-dimethylphenol: The phenolic precursor used in the synthesis.
Ethylenediamine: The basic ethylenediamine structure without the dimethyl and phenoxy substitutions.
Uniqueness
N’-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to the presence of both the chloro and dimethylphenoxy groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O.ClH/c1-11-5-6-12(2)14(13(11)15)18-10-8-16-7-9-17(3)4;/h5-6,16H,7-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPGFYFRWKGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCNCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-1-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163774.png)

![cyclopentyl 7-[4-(dimethylamino)phenyl]-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163785.png)
![3,3'-[(5-chloro-2-hydroxy-3-nitrophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163793.png)
![7-[(2-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4163796.png)
![5-chloro-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163803.png)

![1-(2-Chlorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B4163815.png)
![3-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}sulfonyl)-4-methoxybenzamide](/img/structure/B4163817.png)
![2-[2-[2-(Dimethylamino)ethylamino]ethoxy]benzonitrile;hydrochloride](/img/structure/B4163819.png)
![2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4163832.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163842.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4163858.png)
![ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163866.png)
